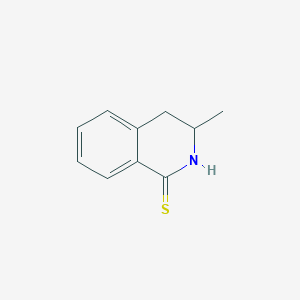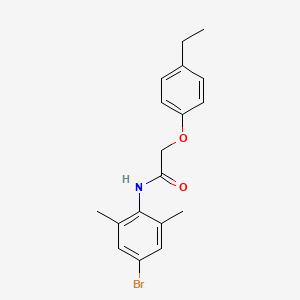
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is a chemical compound with a molecular formula of C10H11NS. It is a thione derivative of isoquinoline and has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is not fully understood. However, studies have suggested that it may act through several mechanisms, including the inhibition of oxidative stress, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can have several biochemical and physiological effects. For example, it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione in lab experiments is its potential as a neuroprotective and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione. One area of research is to further understand its mechanism of action, which may lead to the development of more effective therapies for neurodegenerative diseases and cancer. Another area of research is to study its potential toxicity and side effects, which is necessary before it can be used in clinical trials. Finally, more studies are needed to explore its potential applications in other areas of research, such as inflammation and cardiovascular disease.
Conclusion
In conclusion, 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a neuroprotective and antitumor agent and explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can be achieved through several methods. One common method involves the reaction of 3-methyl-4-nitroso-1(2H)-isoquinolinone with hydrogen sulfide in the presence of a reducing agent such as sodium hydrosulfide. Another method involves the reaction of 3-methyl-4-chloro-1(2H)-isoquinolinone with thiourea in the presence of a base such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione has been studied for its potential applications in scientific research. One area of research is its potential as a neuroprotective agent. Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research is its potential as an antitumor agent. Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can inhibit the growth of cancer cells in vitro and in vivo, which may have implications for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJIUVGFDXFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004510.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)

![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)